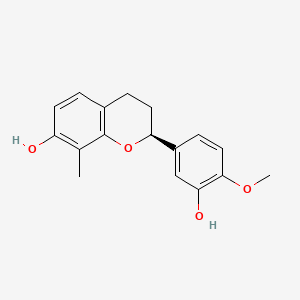![molecular formula C23H35N3O2 B1199793 N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide CAS No. 81947-79-7](/img/structure/B1199793.png)
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide is a chemical compound with a molecular formula of C23H35N3O2. . The compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide typically involves the following steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the 6-methoxyquinoline derivative. This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Amidation Reaction: The quinoline derivative is then reacted with an appropriate amine, such as 4-aminopentylamine, under suitable conditions to form the intermediate product.
Final Amidation: The intermediate product is further reacted with octanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]butanamide
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]hexanamide
Uniqueness
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide is unique due to its specific chain length and the presence of the octanamide group. This structural feature may confer distinct pharmacokinetic properties, such as improved bioavailability and metabolic stability, compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
81947-79-7 |
|---|---|
Formule moléculaire |
C23H35N3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide |
InChI |
InChI=1S/C23H35N3O2/c1-4-5-6-7-8-13-22(27)24-14-9-11-18(2)26-21-17-20(28-3)16-19-12-10-15-25-23(19)21/h10,12,15-18,26H,4-9,11,13-14H2,1-3H3,(H,24,27) |
Clé InChI |
ZJIPRNQITXJYCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
SMILES canonique |
CCCCCCCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Key on ui other cas no. |
81947-79-7 |
Synonymes |
octanoylprimaquine primaquine octylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)








![(S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid](/img/structure/B1199734.png)
